molecular formula C8H16F2OSi B14384774 6-[Ethyl(difluoro)silyl]hexan-2-one CAS No. 89994-92-3

6-[Ethyl(difluoro)silyl]hexan-2-one

Cat. No.: B14384774
CAS No.: 89994-92-3
M. Wt: 194.29 g/mol
InChI Key: YXLHTOAJVCPIBD-UHFFFAOYSA-N
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Description

6-[Ethyl(difluoro)silyl]hexan-2-one is an organosilicon compound characterized by the presence of an ethyl group and two fluorine atoms attached to a silicon atom, which is further bonded to a hexan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Ethyl(difluoro)silyl]hexan-2-one typically involves the reaction of hexan-2-one with ethyl(difluoro)silane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and environmental impact by employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[Ethyl(difluoro)silyl]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl and difluoro groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[Ethyl(difluoro)silyl]hexan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex organosilicon compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[Ethyl(difluoro)silyl]hexan-2-one involves its interaction with various molecular targets and pathways. The silicon atom, with its attached ethyl and difluoro groups, can form stable bonds with other atoms, facilitating the formation of complex molecular structures. The ketone group in the hexan-2-one moiety can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    Hexan-2-one: Lacks the silicon and fluorine atoms, making it less versatile in certain chemical reactions.

    Ethyl(difluoro)silane: Does not contain the hexan-2-one moiety, limiting its applications in organic synthesis.

    6-[Methyl(difluoro)silyl]hexan-2-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and properties.

Uniqueness

6-[Ethyl(difluoro)silyl]hexan-2-one is unique due to the combination of its silicon, ethyl, and difluoro groups, along with the hexan-2-one moiety. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

89994-92-3

Molecular Formula

C8H16F2OSi

Molecular Weight

194.29 g/mol

IUPAC Name

6-[ethyl(difluoro)silyl]hexan-2-one

InChI

InChI=1S/C8H16F2OSi/c1-3-12(9,10)7-5-4-6-8(2)11/h3-7H2,1-2H3

InChI Key

YXLHTOAJVCPIBD-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CCCCC(=O)C)(F)F

Origin of Product

United States

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